molecular formula C7H5NOS B160867 5-Thiophen-2-YL-isoxazole CAS No. 138716-44-6

5-Thiophen-2-YL-isoxazole

Cat. No.: B160867
CAS No.: 138716-44-6
M. Wt: 151.19 g/mol
InChI Key: KNRAAHWCKJMGNF-UHFFFAOYSA-N
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Description

5-Thiophen-2-YL-isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a thienyl group at the 5-position Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions The thienyl group, derived from thiophene, is a sulfur-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-YL-isoxazole can be achieved through several methods. One common approach involves the reaction of chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles, with the desired this compound being the major product . Another method involves the reaction of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride, which also produces the target compound in good yields .

Industrial Production Methods

Industrial production of this compound typically employs scalable synthetic routes that ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles, including this compound. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation, significantly reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-YL-isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted isoxazole and thienyl derivatives.

Scientific Research Applications

5-Thiophen-2-YL-isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiophen-2-YL-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . It may also interact with receptors in the central nervous system, contributing to its anticonvulsant and analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound of 5-Thiophen-2-YL-isoxazole, lacking the thienyl substitution.

    Thiazole: A similar five-membered heterocycle containing sulfur and nitrogen atoms.

    Oxazole: Another five-membered ring with oxygen and nitrogen atoms, but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both the isoxazole and thienyl rings, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile compound for various applications. The thienyl group can participate in π-π interactions and hydrogen bonding, further contributing to its unique properties .

Properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAAHWCKJMGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Compound 3 (18.1 g, 100 mmol) and hydroxylamine hydrochloride (7.0 g, 101 mmol) in 100 mL of anhydrous methanol was refluxed under nitrogen for 2 hours. The reaction mixture was cooled, concentrated and partitioned between water and dichloromethane. The dichloromethane layer was dried with anhydrous sodium sulfate, filtered and concentrated as to yield compound 4 as a dark yellow-orange oil (14.1 g, 93.3 mmol, 93%). GC/MS, m/z=151 at tR=8.30 min (100%). LC/MS,[M+H]=152.
Name
Compound 3
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the common synthetic routes for producing 5-(2-Thienyl)isoxazole derivatives?

A1: One common method involves using a thienyl trichloroallyl ketone as a starting material. This ketone reacts with hydroxylamine to initially form a dichloromethyl-substituted isoxazole intermediate. [] Further reaction with hydroxylamine leads to the formation of the desired 5-(2-Thienyl)isoxazole derivative with a hydroxyiminomethyl substituent at the 3-position. []

Q2: Besides the hydroxyiminomethyl substituent, what other substituents at the 3-position of the 5-(2-Thienyl)isoxazole have been explored?

A2: The synthesis of various 3-substituted 5-(2-Thienyl)isoxazoles has been reported. [] While specific substituents aren't detailed in the provided abstracts, this suggests exploration of structure-activity relationships by modifying this position.

Q3: The provided research mentions using spectroscopic techniques for compound characterization. What specific information can be obtained from these analyses?

A3: The research utilizes IR, 1H-NMR, 13C-NMR, and LC-MS for structural confirmation. [] IR spectroscopy helps identify functional groups present in the molecule. 1H-NMR and 13C-NMR provide information about the number and environment of hydrogen and carbon atoms, respectively, confirming the molecule's structure. LC-MS helps determine the molecular weight and purity of the synthesized compounds.

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